molecular formula C18H16ClNO3 B2498681 N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide CAS No. 338760-76-2

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2498681
CAS No.: 338760-76-2
M. Wt: 329.78
InChI Key: HWJZSGSIIHVGIY-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 4-Chlorophenylmethyl Group: This step involves the reaction of the chromene derivative with 4-chlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like thionyl chloride followed by reaction with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide
  • N-[(4-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide
  • N-[(4-methylphenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the 4-chlorophenylmethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-22-16-6-7-17-13(9-16)8-14(11-23-17)18(21)20-10-12-2-4-15(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJZSGSIIHVGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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